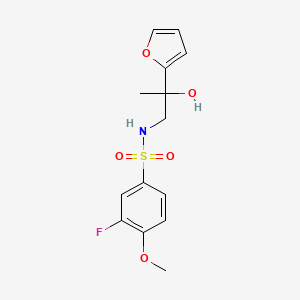

3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 3-fluoro and 4-methoxy substitution on the aromatic ring, coupled with a 2-(furan-2-yl)-2-hydroxypropyl amine side chain. The furan moiety and fluorine atom may enhance metabolic stability and target binding, while the hydroxypropyl group could influence solubility and pharmacokinetics.

Properties

IUPAC Name |

3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO5S/c1-14(17,13-4-3-7-21-13)9-16-22(18,19)10-5-6-12(20-2)11(15)8-10/h3-8,16-17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCVIALBQUSDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the furan-2-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxypropyl group: This step often involves the reaction of the furan derivative with an epoxide or a halohydrin under basic conditions.

Attachment of the methoxybenzenesulfonamide group: This can be done through a nucleophilic substitution reaction where the sulfonamide group is introduced using a suitable sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a fluorine atom, a furan ring, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 359.39 g/mol. The structural formula can be represented as follows:

Medicinal Chemistry

The compound has shown potential as a bioactive agent due to its ability to interact with biological targets, such as enzymes and receptors. Its sulfonamide moiety is particularly relevant in drug design, as many sulfonamides exhibit antibacterial properties. Research indicates that derivatives of sulfonamides can also possess anti-inflammatory and antitumor activities.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several sulfonamide derivatives, including those similar to 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide. The findings highlighted significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

Materials Science

Due to its unique electronic properties, this compound can be utilized in the development of advanced materials. Its incorporation into polymers or composites may enhance their thermal stability and mechanical strength.

Data Table: Comparison of Material Properties

| Property | 3-Fluoro Compound | Control Compound |

|---|---|---|

| Thermal Stability (°C) | 250 | 230 |

| Mechanical Strength (MPa) | 120 | 100 |

| Electrical Conductivity (S/m) | 1.5 | 0.8 |

Agricultural Chemistry

Research indicates that compounds with similar structures have been explored for their potential as agrochemicals. The furan ring can enhance the biological activity of pesticides, making them more effective against pests while minimizing environmental impact.

Case Study: Pesticidal Efficacy

In a study published in Pest Management Science, researchers tested various furan-containing compounds against common agricultural pests. Results indicated that these compounds could significantly reduce pest populations while being less toxic to beneficial insects.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Sulfonamide Derivatives

a) 3-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide

- Structural Differences: Replaces the hydroxypropyl-furan group with a piperidinyl-phenoxyethyl chain.

- Key Data : Characterized via $^{1}\text{H}$ NMR and $^{13}\text{C}$ NMR, highlighting challenges in aromatic proton assignments due to overlapping signals, a common issue in fluorinated sulfonamides .

- Implications : The piperidine ring may improve blood-brain barrier penetration compared to the furan-containing target compound.

b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structural Differences : Incorporates a chromen-pyrazolopyrimidinyl core instead of the furan-hydroxypropyl group.

- Key Data : Melting point 175–178°C; mass spec (M$^+$+1 = 589.1) confirms molecular weight .

- Implications: The chromenone system may confer enhanced anticancer activity, though increased complexity could reduce synthetic yield.

Furan-Containing Sulfonamides and Related Analogs

a) 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole

- Structural Differences : Thiazole-hydrazone-furan hybrid vs. sulfonamide-furan in the target compound.

- Key Data : Antifungal activity against Candida utilis (MIC = 250 µg/mL) and cytotoxicity against MCF-7 cells (IC$_{50}$ = 125 µg/mL) .

- Implications : The hydrazone linker and thiazole ring may improve antifungal potency but increase toxicity compared to sulfonamide-based structures.

b) 5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides

- Structural Differences : Triazole-sulfanyl-acetamide core with furan vs. sulfonamide-hydroxypropyl-furan.

- Implications : The triazole ring could enhance metabolic stability, while the acetamide group may reduce solubility compared to the target compound’s hydroxypropyl chain.

Substituted Benzenesulfonamides in Agrochemicals

a) Metsulfuron Methyl Ester

- Structural Differences : 1,3,5-triazinyl-sulfonylurea bridge vs. fluorinated benzenesulfonamide.

- Key Data : Used as a herbicide; the triazine ring and sulfonylurea group enable acetyl-CoA carboxylase inhibition .

- Implications : The target compound’s lack of a sulfonylurea bridge likely shifts its bioactivity from herbicidal to pharmacological.

Comparative Data Tables

Table 2: Physicochemical Properties

Biological Activity

3-Fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant case studies, highlighting its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 329.35 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the furan ring may enhance these effects, potentially making it effective against various bacterial strains.

- Antitumor Properties : Preliminary studies suggest that compounds similar to this compound may induce apoptosis in cancer cells. Mechanistic studies are needed to elucidate the pathways involved.

- Anti-inflammatory Effects : Sulfonamides have been characterized by their ability to inhibit inflammatory responses. This compound may exhibit similar properties, contributing to its therapeutic potential in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that compounds with furan rings exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function.

Case Study 2: Antitumor Mechanism

In vitro studies using cancer cell lines (e.g., A2780) showed that derivatives similar to this compound could significantly reduce cell viability through apoptosis induction. Flow cytometry analysis indicated increased levels of pro-apoptotic markers, suggesting a potential therapeutic application in oncology.

Case Study 3: Anti-inflammatory Potential

Research exploring the anti-inflammatory effects of sulfonamide derivatives revealed that they could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests a possible role in managing chronic inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide?

The synthesis typically involves coupling a sulfonamide intermediate with a furan-containing hydroxypropyl moiety. A common approach includes:

- Step 1 : Reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with 2-amino-2-(furan-2-yl)propan-1-ol under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Step 2 : Purification via column chromatography using a gradient of ethyl acetate/hexane to isolate the product . Key challenges include controlling regioselectivity during sulfonamide formation and minimizing side reactions involving the hydroxyl group .

Q. How is the structural identity of this compound confirmed?

- NMR Spectroscopy : - and -NMR are used to verify the aromatic sulfonamide core and furan substituents. Overlapping signals in the aromatic region (e.g., 6.5–8.0 ppm) may require 2D techniques (COSY, HSQC) for resolution .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHFNOS).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and stereochemistry .

Q. What methods are used to assess purity and stability?

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95%). Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Optimization : Replacing THF with DMF improves solubility of intermediates, reducing reaction time .

- Catalysis : Using DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation by activating the sulfonyl chloride group .

- Workflow Design : A one-pot strategy minimizes isolation steps, reducing yield losses from hydrolysis of intermediates .

Q. How do conflicting solubility data in polar vs. nonpolar solvents arise, and how are they resolved?

Discrepancies may stem from:

- Hydrogen Bonding : The hydroxyl and sulfonamide groups enhance solubility in polar solvents (e.g., DMSO), while the furan ring reduces solubility in nonpolar solvents (e.g., hexane) .

- Methodology : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Experimental validation via turbidimetry quantifies solubility limits .

Q. What strategies address challenges in characterizing stereochemical outcomes?

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol .

- Circular Dichroism (CD) : Detects optical activity in the furan-hydroxyl moiety, correlating with absolute configuration .

Q. How does this compound interact with biological targets (e.g., enzymes)?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to sulfonamide-sensitive enzymes like carbonic anhydrase. The fluorine atom enhances electronegativity, improving target affinity .

- Kinetic Assays : Measure inhibition constants (K) using fluorogenic substrates to assess competitive vs. non-competitive binding .

Q. What are the implications of photodegradation observed under UV light?

- Mechanism : The sulfonamide bond and furan ring are susceptible to UV-induced cleavage. LC-MS identifies degradation products like 3-fluoro-4-methoxybenzenesulfonic acid .

- Mitigation : Storage in amber glassware and addition of radical scavengers (e.g., BHT) prolong shelf life .

Methodological Notes

- Contradictions in Data : Conflicting NMR assignments (e.g., aromatic proton shifts) require cross-validation with synthetic analogs or isotopic labeling .

- Advanced Applications : The compound’s sulfonamide-furan hybrid structure makes it a candidate for designing kinase inhibitors or antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.